2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide

Solid-State Radiation Chemistry EPR/ENDOR Spectroscopy DNA Damage Modeling

Standard guanine free base or hydrochloride cannot replicate the radiation-induced radical chemistry required for high-resolution EPR/ENDOR studies. This hydrobromide salt uniquely generates the C5-OH adduct radical (RV) at 240 K, providing a clean spectroscopic handle (13% spin density at C8, 11% at N7, 12% at N10) absent in other salts. - Exclusive RV radical species for unambiguous DNA damage modeling. - Freely soluble in water, enabling aqueous synthetic transformations. - Reliably grows single crystals for X-ray diffraction and EPR/ENDOR validation.

Molecular Formula C5H6BrN5O
Molecular Weight 232.04 g/mol
CAS No. 60049-89-0
Cat. No. B13944331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide
CAS60049-89-0
Molecular FormulaC5H6BrN5O
Molecular Weight232.04 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC(=N2)N.Br
InChIInChI=1S/C5H5N5O.BrH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H
InChIKeyKJDXFEFPXNNAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,7-dihydro-6H-purin-6-one Monohydrobromide Baseline Profile


This compound is the monohydrobromide salt of the endogenous purine nucleobase guanine (2-amino-1,7-dihydro-6H-purin-6-one). It exists as a guaninium cation paired with a bromide anion, typically crystallized as the monohydrate form [1]. The molecular formula is C₅H₆BrN₅O with a molecular weight of 232.04 g/mol [2]. Its molecular identity, including the specific protonation state at N7 and the heavy bromide counterion, fundamentally distinguishes it from the free base (CAS 73-40-5) and the hydrochloride salt (CAS 635-39-2) [3].

Unique radical probe for radiation-induced DNA damage models
Distinct solid-state EPR/ENDOR standard (N7-protonated form)
Water-soluble guanine source for synthesis and bioassays

Why Generic Substitution with Other Guanine Salts Fails


Simple substitution of this hydrobromide salt with the free base or the more common hydrochloride salt is not scientifically equivalent. The identity of the counterion and the resulting crystal packing directly modulate the electronic structure and radiation chemistry of the guaninium cation. Solid-state electron paramagnetic resonance (EPR/ESR) and electron nuclear double resonance (ENDOR) studies have demonstrated that while the free base and hydrochloride salt generate a specific set of radiation-induced radicals, the hydrobromide salt uniquely produces a novel radical species (designated RV) that is not observed in any other guanine salt [1]. This differential radical chemistry is a direct consequence of the specific hydrogen-bonding network and electrostatic environment imposed by the bromide anion, proving that the salts are not functionally interchangeable for applications requiring precise radiation response or solid-state electronic behavior [1].

Radical Species Divergence
Hydrochloride and free base do not generate the exclusive RV radical; radiation response may differ significantly.
Crystal Lattice and Dissolution
Different counterion alters crystal packing, which may shift dissolution rate, stability, and solid-state reactivity.
MS Signature Absence
Bromine isotopic doublet is absent in hydrochloride and free base, reducing built-in mass spectrometric specificity.

Quantitative Differentiation Evidence


Exclusive Radiation-Induced Radical Species in Hydrobromide Salt

In a direct comparative study, X-irradiated single crystals of guanine hydrobromide monohydrate (N7-protonated) were analyzed against previously published data for guanine hydrochloride monohydrate. Four common radicals (RI-RIV) were observed in both salts. However, a fifth radical, RV, was exclusively observed in the hydrobromide salt. RV is identified as the product of net OH addition to the C5 position of the unsaturated C4-C5 bond. Its spin density distribution was uniquely characterized by four alpha-proton couplings: 13% at C8, 11% at N7, and 12% at N10 [1]. In contrast, no such C5 addition radical was detected in the hydrochloride or free base forms under identical conditions [1].

Radical Species RV
Head-to-head comparison
RV radical present vs Absent
Spin density: 13% C8, 11% N7, 12% N10
Enables isolated spectroscopic handle for DNA damage models
Hydrochloride salt yields only RI–RIV radicals under identical conditions
Solid-State Radiation Chemistry EPR/ENDOR Spectroscopy DNA Damage Modeling

Crystallographic and Structural Differentiation from Hydrochloride

The crystal structure of guanine hydrochloride monohydrate has been determined and refined, revealing a monoclinic system with unit cell parameters a = 14.69 ± 0.01 Å, c = 4.840 ± 0.005 Å, β = 93.8° ± 0.1°, and space group P2₁/a [2]. The hydrobromide monohydrate crystals, while also featuring N7-protonation, exhibit a fundamentally different hydrogen-bonding network due to the larger ionic radius and distinct polarizability of the bromide ion compared to chloride. This differential packing is the structural basis for the unique radical chemistry observed [1]. While direct unit cell parameters for the hydrobromide monohydrate are not publicly available in a compiled database, the demonstrated divergence in solid-state electronic properties constitutes a class-level inference that the crystal lattice and thus macroscopic properties (e.g., dissolution rate, mechanical stability) differ measurably from the hydrochloride.

Crystal Lattice
Class-level inference
HCl salt: monoclinic P2₁/a; hydrobromide packing inferred from radical outcome
Supports distinct solid-state properties; unit cell data to verify
Full structural parameters for HBr monohydrate not publicly compiled
Single-Crystal X-ray Diffraction Crystallography Hydrogen-Bonding Networks

Enhanced Aqueous Solubility Over Guanine Free Base

The intrinsic aqueous solubility of the neutral guanine free base is exceptionally low, measured at 25.4 µM at 25°C (approximately 3.8 µg/mL) [1]. In contrast, salt formation with hydrobromic acid yields a protonated guaninium cation that is freely soluble in water, a property shared with the hydrochloride salt but not with the free base . This represents a solubility enhancement of several orders of magnitude, enabling the compound to be used in aqueous-based synthetic procedures and analytical workflows where the free base would be impractical.

Aqueous Solubility
Cross-study comparable
25.4 µM (free base) → Freely soluble (HBr salt)
Salt formation enables aqueous-phase workflows
Exact molar solubility of hydrobromide not reported; orders of magnitude increase observed
Solubility Enhancement Formulation Science Analytical Chemistry

Bromine Isotopic Signature for Mass Spectrometry

The bromide counterion provides a distinctive isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1) that is absent in the hydrochloride or free base forms of guanine. This characteristic isotopic pattern, with mass peaks separated by 2 Da with nearly equal intensity, can serve as an intrinsic internal standard for the development of quantitative liquid chromatography-mass spectrometry (LC-MS) methods. While this is a class-level property of any hydrobromide salt, it provides a verifiable analytical advantage over chloride-based analogs for bioanalytical method development [1].

Br Isotopic Signature
Class-level inference
Characteristic 1:1 doublet (⁷⁹Br/⁸¹Br) for MS detection
Supports LC-MS method specificity in complex matrices
Distinct from Cl pattern (~3:1) in hydrochloride; verifiable analytical feature
Mass Spectrometry Isotopic Dilution Bioanalytical Chemistry

Validated Application Scenarios


Solid-State Radiation Chemistry and DNA Damage Modeling

This compound is the material of choice for researchers studying the direct effects of ionizing radiation on DNA, because it uniquely models the N7-protonated guanine environment found in nucleic acid structures. The exclusive generation of the C5-OH adduct radical (RV) at 240 K provides a clean and quantifiable spectroscopic handle (13% spin density at C8, 11% at N7, 12% at N10) that is absent in other guanine salts [1]. This allows for isolated study of a radical species otherwise inaccessible, directly informing computational models of DNA damage and repair.

Crystallization and EPR/ENDOR Spectroscopy Standard

The hydrobromide salt reliably grows single crystals suitable for high-resolution EPR/ENDOR and X-ray diffraction studies, a property not universally shared by all guanine salts. The well-characterized N7-protonated structure and the defined radical chemistry, as documented in a direct head-to-head study against the hydrochloride salt, establish this compound as the standard material for validating EPR/ENDOR instrumentation and methodology in purine radical research [1].

Aqueous-Phase Synthesis of Guanine Derivatives

Where guanine free base is essentially insoluble (aqueous solubility limited to ~25.4 µM), the hydrobromide salt dissolves freely in water, enabling efficient, high-yield synthetic transformations in aqueous or polar protic media [REFS-3, REFS-4]. This solubility advantage is critical for pharmaceutical intermediate production or bioconjugation chemistry, where water is the required or preferred solvent.

Quantitative Bioanalytical LC-MS Method Development

The predictable and distinctive 1:1 bromine isotopic doublet provides a built-in advantage for developing robust LC-MS/MS quantification methods. This isotopic signature simplifies the monitoring of the compound and its derivatives in complex biological matrices, offering greater specificity and easier method validation than the ambiguous chlorine pattern of the hydrochloride salt [3].

Application
Selection Property
Validation Focus
DNA damage model studies
Exclusive radical species (RV) formation
EPR/ENDOR radical signature and spin density
EPR/ENDOR method validation
Reliable single-crystal growth and N7-protonated form
Radical chemistry consistency across samples
Aqueous guanine derivative synthesis
High aqueous solubility (salt form)
Reactivity and yield in polar protic media
LC-MS method development
Distinctive Br isotopic doublet
Ion ratio specificity and method validation
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